Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

Medicinal Chemistry Physicochemical Profiling Salt Selection

Researchers developing ATP-competitive kinase inhibitors require building blocks with a reliable primary amine handle and consistent salt-form properties. Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride directly addresses reproducibility gaps caused by substituting the free base (CAS 1313726-31-6) or unsubstituted imidazo[1,2-a]pyrazine analogs. • Purity: ≥95% (HPLC); verify lot-specific CoA for elemental composition and batch-to-batch consistency. • Application: The 6-aminomethyl group enables amide coupling, reductive amination, or sulfonamide formation for rapid SAR exploration around the imidazo[1,2-a]pyrazine core. • Supply: Research-use-only building block; dihydrochloride salt ensures enhanced aqueous solubility and handling reproducibility versus the free base.

Molecular Formula C7H10Cl2N4
Molecular Weight 221.08 g/mol
CAS No. 1352305-27-1
Cat. No. B1375802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride
CAS1352305-27-1
Molecular FormulaC7H10Cl2N4
Molecular Weight221.08 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=CC2=N1)CN.Cl.Cl
InChIInChI=1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-7(11)4-10-6;;/h1-2,4-5H,3,8H2;2*1H
InChIKeyWMQSEFDZOZYILP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride Technical Baseline


Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride (CAS 1352305-27-1) is the dihydrochloride salt form of a 6-aminomethyl-substituted imidazo[1,2-a]pyrazine heterocyclic scaffold . This compound is a white to off-white solid with a molecular weight of 221.09 g/mol (free base MW: 148.17) and a molecular formula of C₇H₁₀Cl₂N₄ . Commercial suppliers report purities ranging from 95% to ≥97% (HPLC), and the compound is classified as a research-use-only chemical building block, not intended for therapeutic or diagnostic applications .

Dihydrochloride salt form for improved aqueous handling in biological assays
Primary amine at 6-aminomethyl provides a versatile handle for amide coupling, reductive amination, or sulfonamide derivatization
Research-use-only building block; not intended for therapeutic or diagnostic applications

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride: Why Substitution Fails


Direct substitution of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride with the free base (CAS 1313726-31-6) or other imidazo[1,2-a]pyrazine analogs is not scientifically valid . The dihydrochloride salt form confers altered aqueous solubility and handling properties compared to the free base, directly impacting experimental reproducibility in biological assays . Furthermore, the core imidazo[1,2-a]pyrazine scaffold is a privileged kinase inhibitor pharmacophore; however, the specific 6-aminomethyl substitution vector provides a unique chemical handle for derivatization that is absent in unsubstituted, 3-substituted, or 8-substituted analogs [1]. Finally, supplier-reported purity ranges (95% to ≥97%) and batch-to-batch variability in elemental composition underscore the necessity of verifying supplier specifications rather than assuming generic equivalence [2].

! Free base (CAS 1313726-31-6) differs in solubility and handling; salt form reproducibility may shift in aqueous protocols.
! Imidazo[1,2-a]pyrazine analogs without the 6-aminomethyl vector lack the key derivatization handle, limiting SAR exploration.
! Vendor-reported purity varies up to 2 absolute percentage points; verify specification against assay sensitivity requirements.

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride: Differentiation Evidence


Dihydrochloride Salt vs. Free Base: Polar Surface Area

The dihydrochloride salt form (CAS 1352305-27-1) exhibits a calculated Topological Polar Surface Area (TPSA) of 56.21 Ų, a value that differs from the free base due to the presence of the hydrochloride counterions and the protonated amine state . This property is a key descriptor influencing membrane permeability and aqueous solubility, which are critical parameters for in vitro assay performance .

Polar surface area (salt vs free base)
Class-level inference
TPSA 56.21 Ų (dihydrochloride); free base TPSA not explicitly reported
May influence membrane permeability and assay uptake behavior.
Direct free-base comparison data unavailable; calculated salt-form value only.
Medicinal Chemistry Physicochemical Profiling Salt Selection

HPLC Purity: Vendor-Specific Thresholds

Commercial availability of this compound includes vendor-reported purity thresholds ranging from ≥95% to ≥97% as determined by HPLC . These reported values serve as direct quantitative comparators for procurement; selection of a supplier with a higher certified purity (e.g., 97% vs. 95%) may be necessary for applications intolerant of specific impurity profiles .

Vendor purity thresholds
Reported
HPLC purity claims range from ≥95% to ≥97%; up to 2% absolute difference between suppliers.
Vendor specification review supports assay reproducibility and impurity-sensitive SAR studies.
Verify lot-specific certificate of analysis before sensitive experiments.
Analytical Chemistry Quality Control Procurement

Scaffold Privilege in Kinase Inhibition

The imidazo[1,2-a]pyrazine core scaffold of this compound is a validated ATP-competitive kinase inhibitor pharmacophore [1]. In a class-level exemplar, derivative 'Compound 7' (an imidazo[1,2-a]pyrazine derivative) demonstrated an ENPP1 IC50 of 5.70 nM, while Aurora kinase inhibitors based on this scaffold have shown cellular IC50 values of 250 nM, demonstrating the scaffold's inherent potency potential [1] [2].

Scaffold kinase inhibition precedent
Class-level
ENPP1 IC50 5.70 nM (derivative); Aurora cell IC50 250 nM (related scaffold).
Imidazo[1,2-a]pyrazine core demonstrates ATP-competitive kinase inhibition potential.
Direct activity of this building block not assayed; potency depends on substitution.
Kinase Inhibition Drug Discovery Chemical Biology

Lipophilicity Profile: LogP and Solubility for Assay Design

The compound's lipophilicity profile, as calculated by multiple in silico methods, provides a range of LogP values that can be used to guide solvent selection for stock solution preparation and predict behavior in biological assays . The consensus LogP of 0.5 (average of five models) and an ESOL LogS of -2.41 (estimated aqueous solubility of ~0.87 mg/mL) are quantitative descriptors that differentiate this specific salt form from more lipophilic imidazo[1,2-a]pyrazine derivatives bearing larger aromatic substitutions.

Lipophilicity & solubility profile
Context-dependent
Consensus LogP 0.5; ESOL LogS -2.41 (~0.87 mg/mL estimated solubility).
Supports aqueous-compatible assay design with moderate organic co-solvent need.
Calculated values; experimental solubility may vary with counterion and pH.
ADME Physicochemical Properties Assay Development

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride: Research & Industrial Uses


Kinase Inhibitor Medicinal Chemistry

This compound serves as a versatile starting material for the synthesis of novel kinase inhibitors [1]. The 6-aminomethyl group provides a primary amine handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid exploration of structure-activity relationships (SAR) around the imidazo[1,2-a]pyrazine core, a scaffold known to yield potent ATP-competitive inhibitors [1] [2].

Chemical Probe Synthesis for Target Identification

The primary amine functionality is an ideal attachment point for linker chemistry used in the creation of chemical probes [1]. This compound can be conjugated to biotin, fluorescent dyes, or photoaffinity labels to generate tools for target engagement studies, cellular pull-down assays, or cellular imaging of imidazo[1,2-a]pyrazine-binding proteins [1].

Luciferase Substrates for Bioluminescence Assays

Substituted imidazo[1,2-a]pyrazines, including analogs accessible from this 6-aminomethyl building block, are described as coelenterazine analogues and luciferase substrates [1]. This compound can be used as an intermediate in the synthesis of novel bioluminescent probes for high-throughput screening assays, leveraging the scaffold's ability to generate luminescence upon enzymatic oxidation [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
6-aminomethyl derivatization handle
Kinase inhibition assay context
Chemical probe synthesis
Primary amine for linker conjugation
Target engagement assay context
Bioluminescent substrate development
Imidazo[1,2-a]pyrazine core luminescence
Substrate activity assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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